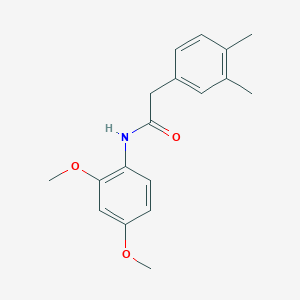![molecular formula C18H24FN3O B5688775 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)
6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as L-775,606, and it belongs to the family of quinolones.
Mechanism of Action
The mechanism of action of 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol is not fully understood. However, it is believed to act by inhibiting the activity of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and repair. This results in the inhibition of bacterial growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol has been shown to have several biochemical and physiological effects. In bacterial cells, the compound has been found to inhibit DNA replication and repair, leading to the inhibition of bacterial growth. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol has several advantages for lab experiments. The compound is easy to synthesize, and it has been well-characterized in the literature. It has also been shown to have potent antimicrobial and anticancer activity, making it a useful tool for studying these areas of research.
However, there are also some limitations to using 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol in lab experiments. The compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also important to use appropriate safety precautions when handling the compound, as it is a synthetic compound that has not been extensively studied for toxicity.
Future Directions
There are several future directions for research on 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol. One area of research could be to investigate the compound's potential as a treatment for bacterial infections, particularly those caused by MRSA and Streptococcus pneumoniae. Another area of research could be to investigate the compound's potential as a treatment for cancer, particularly breast cancer, lung cancer, and leukemia.
Other future directions could include investigating the mechanism of action of the compound, as well as its potential toxicity and side effects. It could also be interesting to investigate the compound's potential as a treatment for other diseases, such as viral infections or autoimmune disorders.
Conclusion
In conclusion, 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol is a synthetic compound that has been the focus of scientific research due to its potential applications in various fields. The compound has been found to have potent antimicrobial and anticancer activity, and it has been shown to inhibit DNA replication and repair in bacterial cells and induce apoptosis in cancer cells. While there are some limitations to using the compound in lab experiments, it has several advantages and could be a useful tool for studying bacterial infections and cancer. There are also several future directions for research on the compound, including investigating its potential as a treatment for other diseases and investigating its mechanism of action and potential toxicity.
Synthesis Methods
The synthesis of 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol involves the reaction of 6-fluoro-2-methyl-4-quinolone with N-methyl-4-piperidone, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by chromatography. This synthesis method has been reported in the literature, and it has been used to produce the compound for scientific research purposes.
Scientific Research Applications
6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of antimicrobial agents. The compound has been found to have potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. It has also been shown to be effective against some Gram-negative bacteria, such as Haemophilus influenzae.
Another area of research has been in the field of cancer therapy. 6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol has been found to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has been shown to induce apoptosis and inhibit cell proliferation in these cell lines.
properties
IUPAC Name |
6-fluoro-2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O/c1-12-16(11-22(3)14-6-8-21(2)9-7-14)18(23)15-10-13(19)4-5-17(15)20-12/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVSAWDPAZJEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CN(C)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-methyl-3-{[methyl(1-methylpiperidin-4-yl)amino]methyl}quinolin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)
![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
![2-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-4H-chromen-4-one](/img/structure/B5688750.png)
![N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)
![N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5688760.png)
![rel-(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5688764.png)
![3-{5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5688779.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)acetamide](/img/structure/B5688794.png)
![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)